
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
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Overview
Description
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a m-tolyl group, along with an acetic acid moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 3-chlorophenyl group.
Introduction of m-Tolyl Group: The resulting intermediate is further reacted with m-tolylacetic acid chloride in the presence of a base, such as triethylamine, to introduce the m-tolyl group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a m-tolyl group.
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(p-tolyl)acetic acid: Similar structure but with a p-tolyl group instead of a m-tolyl group.
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(o-tolyl)acetic acid: Similar structure but with an o-tolyl group instead of a m-tolyl group.
Uniqueness
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity
Biological Activity
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-chlorophenyl group and an m-tolyl acetic acid moiety. Its molecular formula is C17H22ClN2O2, and it has shown various biological activities, particularly in cancer treatment and neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways involved in apoptosis. Similar piperazine derivatives have been noted for their ability to bind to the colchicine binding site on tubulin, inhibiting tubulin polymerization, which is crucial for cell division .
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human Breast Cancer (MCF-7) | 18 | |
Lung Cancer (A549) | 15 | |
Colon Cancer (HT-29) | 20 | |
Normal Fetal Lung Fibroblasts | >100 |
The IC50 values indicate that the compound is more effective against cancerous cells compared to normal cells, suggesting a favorable therapeutic index.
Induction of Apoptosis
Flow cytometry assays have shown that this compound induces apoptosis in cancer cells through a dose-dependent mechanism. It increases the expression of pro-apoptotic factors such as p53 and enhances caspase-3 activity, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring or the acetic acid side chain can significantly affect biological activity. For instance, substituting different groups on the piperazine nitrogen or altering the aromatic rings can enhance cytotoxicity or selectivity towards specific cancer types .
Case Studies
- Breast Cancer Treatment : A study demonstrated that derivatives of this compound showed significant inhibition of PARP1 activity in MCF-7 cells, enhancing apoptosis and indicating potential for use in breast cancer therapy .
- Lung Cancer Efficacy : In A549 lung cancer cells, the compound exhibited an IC50 value suggesting it could be developed into a therapeutic agent for lung cancers resistant to conventional treatments .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-5-15(12-14)18(19(23)24)22-10-8-21(9-11-22)17-7-3-6-16(20)13-17/h2-7,12-13,18H,8-11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDZRSTGBSOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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